molecular formula C17H19NO4 B2485187 (E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide CAS No. 1706494-74-7

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide

Cat. No.: B2485187
CAS No.: 1706494-74-7
M. Wt: 301.342
InChI Key: OPDRDTSPQHVVEQ-MDZDMXLPSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved through the reaction of acryloyl chloride with an amine precursor.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.

    Methoxyphenyl group addition: The methoxyphenyl group is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-methoxyphenyl)acrylamide: Lacks the additional methoxy group on the phenyl ring.

    (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(2-methoxyphenyl)ethyl)acrylamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is unique due to the presence of both the furan ring and the methoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-15-8-4-3-7-14(15)16(21-2)12-18-17(19)10-9-13-6-5-11-22-13/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRDTSPQHVVEQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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